molecular formula C17H20N2O5 B2613304 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418114-05-2

methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2613304
CAS No.: 1418114-05-2
M. Wt: 332.356
InChI Key: SNHAABRCDUVHSH-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an intermediate in the synthesis of Lisinopril, which is an angiotensin-converting enzyme inhibitor used in the treatment of hypertension, congestive heart failure, and heart attacks .


Synthesis Analysis

The synthesis of this compound involves the use of N-Benzyloxycarbonylglycine, a derivative of glycine having a benzyloxy carbonyl protecting group attached to the nitrogen . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also involved .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Enantioselective Synthesis

A study highlighted the enantioselective synthesis of a related compound, demonstrating the potential for producing optically pure compounds through palladium-catalyzed amide coupling and subsequent oxazole formation. This process involved bromination and DBU-promoted cyclization, underscoring the compound's utility in synthesizing macrocyclic azole peptides without racemization (Takuji Magata et al., 2017).

Synthesis and Transformations

Another research effort involved the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid. This work demonstrated the compound's versatility in undergoing functional modifications, allowing for the introduction of various residues, which could have implications in developing new materials or drugs (V. M. Prokopenko et al., 2010).

Crystal Structure Analysis

The crystal structure of a related compound was analyzed, revealing insights into its molecular configuration, which is stabilized by intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the compound's potential interactions and stability in various applications (Vasu et al., 2004).

Oxazolidine Derivatives Synthesis

Research on the synthesis of oxazolidine derivatives, such as methyl 2-amino-3H-1-benzazepine-4-carboxylates, from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, showcased the compound's role in creating heterocyclic structures. This work emphasizes the compound's contribution to expanding the toolkit for synthesizing diverse organic molecules (H. Lim et al., 2007).

Interaction with Isocyanoacetate

The interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate led to novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate. Such studies highlight the potential for chemical modifications and the synthesis of novel compounds with potentially unique properties (O. Shablykin et al., 2016).

Mechanism of Action

The compound is an intermediate in the synthesis of Lisinopril, an angiotensin-converting enzyme inhibitor . Lisinopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, lisinopril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart.

Future Directions

The future directions of this compound could involve further exploration of its synthesis process, particularly the protodeboronation of alkyl boronic esters . This could lead to more efficient synthesis methods for Lisinopril and other similar compounds.

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-13(15-19-14(11(2)24-15)16(20)22-3)18-17(21)23-10-12-8-6-5-7-9-12/h5-9,13H,4,10H2,1-3H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAABRCDUVHSH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.